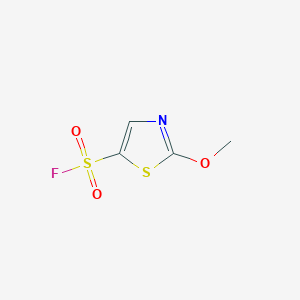

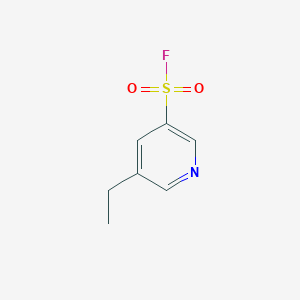

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-1,3-thiazole-5-sulfonyl fluoride is a chemical compound with the empirical formula C4H5NOS . It has a molecular weight of 115.15 . The IUPAC name for this compound is 2-methoxy-1,3-thiazole .

Synthesis Analysis

The synthesis of thiazole derivatives involves various methods. One such method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . The 5-aryl-1,3-thiazole core can be functionalized at the 2-position to yield, over two steps, a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one sulfur and one nitrogen atom . The SMILES string representation of this compound is COc1nccs1 .Chemical Reactions Analysis

Thiazoles, including this compound, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The aromaticity of the thiazole ring allows the pi (π) electrons to move freely from one bond to other bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.5150 (lit.) and a boiling point of 150-151 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Electrosynthesis and Organic Transformations

Electrosynthesis using a fluoride ion mediator

The anodic methoxylation and acetoxylation of five-membered cyclic sulfides, including thiazolidines and 1,3-dithiolanes, are successfully carried out using a fluoride ion mediator. This method offers a novel approach to functionalize cyclic sulfides that may not undergo the Pummerer reaction, indicating potential for synthesizing derivatives of 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride for various applications (Baba & Fuchigami, 2003).

Medicinal Chemistry and Enzyme Inhibition

Carbonic anhydrase inhibitors

Derivatives related to benzolamide, synthesized through reactions with sulfonyl halides, demonstrate significant inhibitory effects on carbonic anhydrase isozymes. This research suggests the potential of sulfonyl fluoride compounds in developing diagnostic tools and therapeutic agents, specifically targeting carbonic anhydrase for medical applications (Supuran, Ilies, & Scozzafava, 1998).

Synthesis of Enaminyl Sulfonyl Fluoride

Development of new sulfonyl fluoride reagents

A novel sulfonyl fluoride reagent, (E)-2-methoxyethene-1-sulfonyl fluoride, has been developed and applied for constructing enaminyl sulfonyl fluorides. This method provides an atom-economical route to diverse N-ESF, producing methanol as the sole byproduct, highlighting an environmentally benign approach to synthesizing sulfonyl fluoride derivatives (Liu, Tang, & Qin, 2023).

Fluoride Ion Sensors

Selective fluorescent and colorimetric sensors for fluoride ion

Novel 2,1,3-benzothiadiazole derivatives have been developed as sensors for fluoride ions, demonstrating high sensitivity and selectivity. These compounds can detect fluoride ions through visual observation, offering applications in environmental monitoring and analytical chemistry (Wu et al., 2016).

Proton Exchange Membranes

Sulfonated poly(arylene ether sulfone)s as proton exchange membranes

A study on comb-shaped sulfonated polymers with sulfonic acid groups synthesized using sulfonated 4-fluorobenzophenone reveals their suitability as polyelectrolyte membrane materials for fuel cell applications. These materials exhibit high proton conductivity, suggesting their potential use in energy conversion technologies (Kim, Robertson, & Guiver, 2008).

Wirkmechanismus

While the specific mechanism of action for 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride is not mentioned in the search results, thiazole derivatives are known to exhibit a wide range of biological activities. They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Zukünftige Richtungen

Thiazoles, including 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride, have been the focus of many research studies due to their wide range of applications in the field of drug design and discovery . Future research may focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Eigenschaften

IUPAC Name |

2-methoxy-1,3-thiazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FNO3S2/c1-9-4-6-2-3(10-4)11(5,7)8/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCGQBFHBGEDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934464-25-1 |

Source

|

| Record name | 2-methoxy-1,3-thiazole-5-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol](/img/structure/B2696739.png)

![7-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2696743.png)

![3-(benzenesulfonyl)-N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2696746.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2696749.png)

![1-(4-ethoxyphenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2696751.png)

![N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2696752.png)

![N-(2-chloro-4-fluorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2696753.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2696756.png)